

Application Notes and Protocols for Metabolite Quantification Using Oxalic Acid-d2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

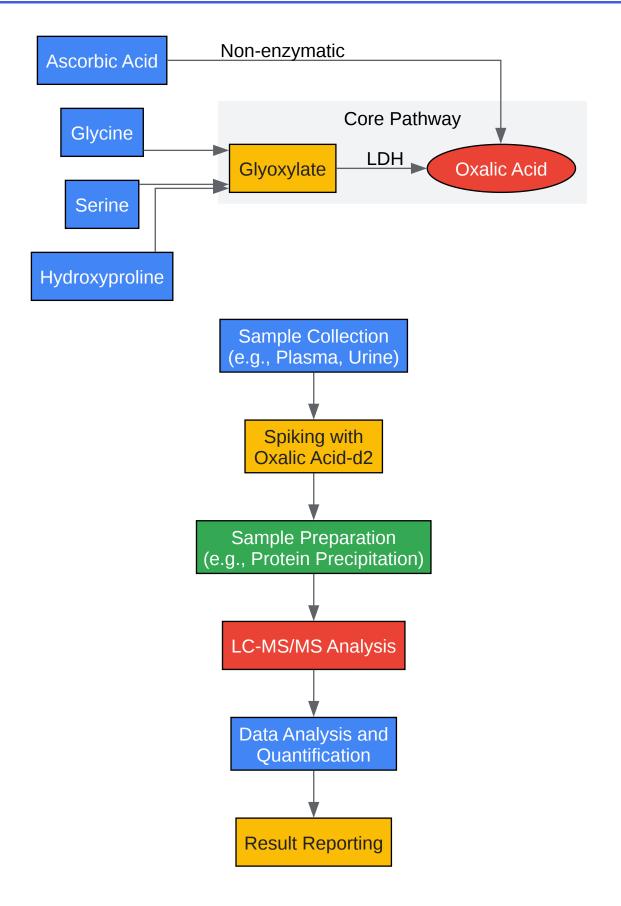
Oxalic acid, a dicarboxylic acid found in various biological systems, is a critical metabolite in both normal physiological and pathological processes.[1][2] Accurate quantification of oxalic acid in biological matrices such as plasma and urine is essential for diagnosing and monitoring conditions like primary hyperoxaluria, a genetic disorder characterized by oxalate overproduction, and for assessing the risk of kidney stone formation.[3][4] Stable isotope dilution analysis using a labeled internal standard, such as **Oxalic Acid-d2** or ¹³C₂-oxalic acid, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive, specific, and reproducible method for accurate quantification.[5][6]

These application notes provide a detailed experimental design and protocol for the quantification of oxalic acid in biological samples using **Oxalic Acid-d2** as an internal standard.

Metabolic Pathway of Oxalic Acid

Oxalic acid is an end product of metabolism in humans.[7] Its endogenous production primarily occurs in the liver from two main precursors: glyoxylate and ascorbic acid (Vitamin C).[8] Glyoxylate can be converted to oxalate by the action of lactate dehydrogenase (LDH).[8] Several amino acids, including glycine and serine, can also serve as precursors to glyoxylate. [8]





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